Dimethenamid

Description

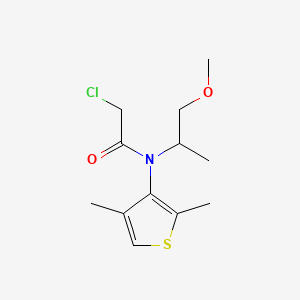

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(1-methoxypropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO2S/c1-8-7-17-10(3)12(8)14(11(15)5-13)9(2)6-16-4/h7,9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYFCTQDENRSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032376 | |

| Record name | Dimethenamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

BP: 127 °C at 26.7 Pa | |

| Record name | Dimethenamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1174 mg/L at 25 °C, In water, 1.2X10+3 m g/L at 25 °C, pH 7, In heptane 282, iso-octane 200 (both in g/kg, 25 °C). In ether, kerosene, ethanol (all >50%, 25 °C) | |

| Record name | Dimethenamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.187 at 25 °C | |

| Record name | Dimethenamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 36.7 mPa at 25 °C, 2.75X10-4 mm Hg /36.7 mPa/ at 25 °C | |

| Record name | Dimethenamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellowish-brown, viscous liquid, Clear brown liquid | |

CAS No. |

87674-68-8 | |

| Record name | Dimethenamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87674-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethenamid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087674688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethenamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, 2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHENAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8504Z6C4XZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethenamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Dimethenamid mechanism of action in inhibiting fatty acid synthesis

An In-depth Technical Guide on the Mechanism of Action of Dimethenamid in Inhibiting Fatty Acid Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a member of the chloroacetamide chemical family, is a selective, pre-emergent herbicide highly effective against annual grasses and small-seeded broadleaf weeds.[1][2] Its herbicidal activity stems from the inhibition of cell division and elongation in emerging seedlings, ultimately preventing them from breaching the soil surface.[3][4] The primary molecular mechanism behind this effect is the potent and specific inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[5] this compound, particularly its active (S)-enantiomer known as this compound-P, irreversibly binds to and inactivates the condensing enzyme, 3-ketoacyl-CoA synthase (KCS), which is the first and rate-limiting enzyme in the VLCFA elongation cycle. This guide provides a detailed examination of this mechanism, including quantitative inhibition data, comprehensive experimental protocols for its study, and visualizations of the biochemical pathway and experimental workflows.

Core Mechanism of Action

This compound belongs to the Herbicide Resistance Action Committee (HRAC) Group K3 (or WSSA Group 15), which comprises herbicides that disrupt seedling growth by inhibiting VLCFA synthesis.

The Target: Very-Long-Chain Fatty Acid (VLCFA) Elongation

VLCFAs are fatty acids with chain lengths of 20 carbons or more. They are synthesized in the endoplasmic reticulum by a multi-enzyme complex that sequentially adds two-carbon units from malonyl-CoA to an existing acyl-CoA primer (typically C16 or C18). This process involves a four-step cycle:

-

Condensation: Catalyzed by 3-ketoacyl-CoA synthase (KCS), an acyl-CoA primer is condensed with malonyl-CoA. This is the rate-limiting step and determines the substrate specificity of the complex.

-

Reduction: The resulting β-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase (KCR).

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule.

-

Second Reduction: The final reduction is catalyzed by a trans-2,3-enoyl-CoA reductase (ECR) to produce an acyl-CoA chain that is two carbons longer.

These VLCFAs are critical precursors for essential structural and signaling molecules in plants, including cuticular waxes, suberin, and the sphingolipid components of cellular membranes. Disruption of their synthesis leads to a cascade of downstream effects, including compromised membrane integrity, failed cuticle formation, and ultimately, arrest of cell division and growth.

Molecular Interaction

The herbicidal activity of chloroacetamides is attributed to their ability to act as irreversible inhibitors of the KCS enzyme. The active (S)-enantiomers of chiral chloroacetamides, such as this compound-P, are the primary active forms. The mechanism of inhibition is understood to be:

-

Covalent Bonding: Chloroacetamides are thought to bind covalently to a critical cysteine residue within the active site of the KCS enzyme.

-

Competitive Inhibition: The inhibition is competitive with the acyl-CoA substrate but is not affected by the concentration of malonyl-CoA.

-

Time-Dependent Irreversibility: The binding is time-dependent. While initial interaction may be reversible, the inhibitor becomes tightly and irreversibly bound after a sufficient pre-incubation period (e.g., 30 minutes), after which it can no longer be displaced by the substrate.

This specific and potent inhibition of the first committed step in VLCFA elongation effectively shuts down the entire pathway, leading to the observed herbicidal effects.

Quantitative Inhibition Data

The chloroacetamide class of herbicides are highly potent inhibitors of VLCFA synthesis. While specific IC50 values for this compound against individual KCS isoenzymes are not widely published, data for the chloroacetamide class demonstrate inhibition at very low concentrations.

| Herbicide Class | Target Organism/System | Inhibitory Concentration | Reference |

| Chloroacetamides | Recombinant VLCFA-synthase | Half-inhibition values ≤ 10⁻⁸ M | |

| Metazachlor | Cucumis sativus (cucumber) & Hordeum vulgare (barley) | 50% inhibition of VLCFA formation at 10 to 100 nM | |

| Metazachlor | Recombinant Chalcone Synthase (a related condensing enzyme) | 50% inhibition with 1-2 molecules per enzyme subunit (10 min pre-incubation) |

Note: Inhibition by these compounds is time-dependent, and thus inhibitory concentrations should be considered apparent IC50 values (IC50app).

Visualizations: Pathways and Workflows

VLCFA Elongation Pathway and this compound Inhibition

Caption: The four-step VLCFA elongation cycle and the point of irreversible inhibition.

Experimental Workflow for Assessing VLCFA Inhibition

Caption: A generalized workflow for quantifying herbicide-induced VLCFA inhibition.

Detailed Experimental Protocols

The following protocols provide methodologies for investigating the inhibitory effect of this compound on VLCFA synthesis.

Protocol 1: In Vivo Analysis of VLCFA Inhibition in Plant Seedlings

This protocol is adapted from methodologies used to analyze fatty acid composition in herbicide-treated plants.

Objective: To quantify the reduction in VLCFA levels in plant seedlings after treatment with this compound.

Materials:

-

Seeds of a susceptible plant species (e.g., Cucumis sativus, Hordeum vulgare).

-

Growth medium (e.g., sand, vermiculite, or filter paper).

-

This compound-P stock solution in a suitable solvent (e.g., acetone).

-

Lipid extraction solvent: Isopropanol with 0.01% (w/v) butylated hydroxytoluene (BHT).

-

Transmethylation reagent: 5% (v/v) sulfuric acid in methanol.

-

Hexane (GC grade).

-

Internal standard (e.g., heptadecanoic acid, C17:0).

-

Gas chromatograph with mass spectrometry (GC-MS) or flame ionization detector (GC-FID).

Methodology:

-

Plant Growth and Treatment:

-

Germinate seeds in pots or petri dishes under controlled conditions (e.g., 25°C, 16h light/8h dark).

-

Prepare a dilution series of this compound-P (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) in the appropriate solvent. The final solvent concentration in the growth media should be non-phytotoxic (e.g., <0.1%).

-

Apply the herbicide solutions to 5-day-old seedlings.

-

Incubate the treated seedlings for a defined period (e.g., 6-24 hours).

-

-

Lipid Extraction:

-

Harvest ~200 mg of shoot or root tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Homogenize the tissue in 3 mL of pre-heated (75°C) isopropanol with 0.01% BHT to inactivate lipases. Maintain at 75°C for 15 minutes.

-

Add a known amount of the internal standard.

-

Cool the mixture to room temperature. Add 1.5 mL of chloroform and 0.6 mL of water.

-

Vortex thoroughly and centrifuge to separate the phases. Collect the lower chloroform phase containing the total lipids.

-

-

Transmethylation to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the chloroform from the lipid extract under a stream of nitrogen.

-

Add 2 mL of 5% sulfuric acid in methanol to the dried lipids.

-

Heat the sample at 85°C for 3 hours in a sealed vial.

-

Cool the reaction, then add 1.5 mL of water and 1 mL of hexane.

-

Vortex vigorously and centrifuge. The upper hexane phase contains the FAMEs.

-

-

GC-MS/GC-FID Analysis:

-

Transfer the hexane phase to a GC vial.

-

Inject 1-2 µL into the GC system.

-

Use a suitable temperature program to separate the FAMEs based on chain length and saturation.

-

Identify individual VLCFAs (C20:0, C22:0, C24:0, etc.) by comparing retention times to known standards and/or by mass spectral data.

-

Quantify the peak area of each VLCFA relative to the internal standard.

-

-

Data Analysis:

-

Calculate the amount of each VLCFA per gram of fresh weight.

-

Compare the VLCFA levels in this compound-treated samples to the untreated control.

-

Plot the percent inhibition of total VLCFA synthesis against the logarithm of the this compound concentration to determine the apparent IC50 value.

-

Protocol 2: Heterologous Expression and Inhibition Assay of Plant KCS in Saccharomyces cerevisiae

This protocol is based on the successful methodology for expressing and assaying Arabidopsis VLCFA elongases in yeast to confirm herbicide targets.

Objective: To demonstrate the direct inhibitory effect of this compound on a specific plant KCS enzyme.

Materials:

-

cDNA from the plant of interest (e.g., Arabidopsis thaliana).

-

PCR primers specific for the target KCS gene.

-

Yeast expression vector (e.g., pYES2, containing an inducible promoter).

-

Saccharomyces cerevisiae strain (e.g., INVSc1).

-

Yeast transformation reagents and appropriate selection media.

-

Yeast culture media (glucose-based for growth, galactose/raffinose-based for induction).

-

This compound-P stock solution.

-

Reagents and equipment for FAME analysis as described in Protocol 1.

Methodology:

-

Cloning of the KCS Gene:

-

Isolate total RNA from the plant tissue and synthesize first-strand cDNA.

-

Amplify the full-length coding sequence of the target KCS gene using PCR.

-

Clone the PCR product into the yeast expression vector (e.g., pYES2) under the control of the GAL1 promoter. Verify the sequence.

-

-

Yeast Transformation and Expression:

-

Transform the S. cerevisiae strain with the KCS-containing vector or an empty vector (control).

-

Select transformed cells on minimal medium agar plates lacking the appropriate nutrient (e.g., uracil for pYES2).

-

Grow a starter culture of transformed yeast in liquid minimal medium with 2% glucose.

-

Induce protein expression by transferring the log-phase cells to a 50 mL culture containing 1% raffinose and 2% galactose.

-

-

Inhibition Assay:

-

At the time of induction, add this compound-P to the culture medium to achieve the desired final concentration (e.g., 100 µM for a qualitative test, or a dilution series for quantitative analysis). An untreated culture serves as a positive control for KCS activity.

-

Incubate the cultures for 18-20 hours to allow for protein expression and VLCFA synthesis.

-

-

Analysis of Fatty Acids:

-

Harvest the yeast cells by centrifugation.

-

Wash the cells with water and then freeze-dry them.

-

Perform total lipid extraction, transmethylation, and FAME analysis via GC-MS as described in Protocol 1.

-

-

Data Analysis:

-

Compare the fatty acid profiles of the different yeast cultures:

-

Empty Vector Control: Shows the endogenous fatty acid profile of the yeast.

-

KCS-Expressing Control (No Herbicide): Should show new peaks corresponding to the VLCFA products of the plant KCS enzyme.

-

KCS-Expressing + this compound: The new VLCFA peaks should be significantly reduced or absent, demonstrating inhibition.

-

-

Quantify the inhibition of VLCFA production at different herbicide concentrations to assess the potency of the inhibitor against the specific KCS enzyme.

-

Conclusion

The mechanism of action for this compound is well-defined and serves as a classic example of targeted herbicide activity. By specifically and irreversibly inhibiting the 3-ketoacyl-CoA synthase (KCS), the first enzyme in the very-long-chain fatty acid elongation pathway, this compound effectively halts the production of essential lipids required for membrane structure and protective barriers. This leads to a catastrophic failure of cell division and growth in germinating seedlings. The in-depth understanding of this mechanism, supported by the quantitative and methodological data presented, provides a robust framework for researchers in weed science and drug development, aiding in the study of resistance mechanisms and the design of novel enzyme inhibitors.

References

- 1. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Dimethenamid-P

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethenamid-P, the (S)-enantiomer of this compound, is a selective, pre-emergence herbicide belonging to the chloroacetamide chemical class.[1][2][3][4] It is utilized for the control of annual grasses and certain broadleaf weeds in a variety of crops, including corn and soybeans.[5] Its herbicidal activity is attributed to the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which ultimately disrupts cell division and growth in susceptible plants. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound-P, detailed experimental protocols for its analysis, and visualizations of its mode of action and relevant workflows.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound-P are summarized in the table below, providing a quantitative overview of its key properties.

| Property | Value | Reference(s) |

| IUPAC Name | (S)-2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide | |

| CAS Number | 163515-14-8 | |

| Molecular Formula | C₁₂H₁₈ClNO₂S | |

| Molar Mass | 275.8 g/mol | |

| Physical State | Faintly yellow viscous liquid | |

| Melting Point | < -50 °C | |

| Boiling Point | ≥280 °C | |

| Water Solubility | 1450 ± 20 mg/L (at 25 °C) | |

| Vapor Pressure | 2.5 ± 0.4 × 10⁻³ Pa (at 25 °C) | |

| Octanol-Water Partition Coefficient (log Kow) | 1.89 (at 25 °C) |

Experimental Protocols

The determination of the chemical and physical properties of this compound-P, as well as its quantification in various matrices, relies on standardized and validated analytical methodologies. The following section outlines the general principles and key steps of commonly employed experimental protocols. These protocols are based on established methods such as those from the OECD Guidelines for the Testing of Chemicals and published analytical procedures.

Determination of Physicochemical Properties

The properties listed in the table above are determined using internationally recognized methods, often following the OECD Test Guidelines.

-

Melting and Boiling Point: Determined using standard laboratory apparatus such as a melting point apparatus or by differential scanning calorimetry (DSC). Boiling point is typically determined using ebulliometry or distillation methods under controlled pressure.

-

Water Solubility: The flask method is commonly employed. A supersaturated solution of this compound-P in water is prepared and allowed to equilibrate at a constant temperature. The concentration of this compound-P in the aqueous phase is then determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Vapor Pressure: The vapor pressure is often measured using the gas saturation method or by thermogravimetric analysis (TGA).

-

Octanol-Water Partition Coefficient (Kow): The shake-flask method is a standard procedure. A solution of this compound-P in a mixture of n-octanol and water is prepared and shaken until equilibrium is reached. The concentrations of the analyte in both the octanol and water phases are then measured to calculate the partition coefficient.

Analytical Methods for Quantification

The quantification of this compound-P in environmental and biological samples is crucial for residue analysis and metabolism studies. Common analytical techniques include Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with various detectors.

a) Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: This method separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio.

-

Sample Preparation:

-

Extraction: Homogenized samples (e.g., soil, plant tissue) are extracted with an organic solvent mixture, such as methanol-water.

-

Cleanup: The extract is then cleaned to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) with a sorbent like Florisil.

-

-

Instrumentation: An Agilent Intuvo 9000 GC coupled to a 7010 mass spectrometer or similar.

-

GC Conditions:

-

Column: HP-5ms Ultra Inert or equivalent.

-

Injection Mode: Splitless.

-

Temperature Program: A temperature gradient is used to separate the analytes.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

-

b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: This technique separates compounds in the liquid phase followed by mass analysis, and is particularly suitable for polar and thermally labile molecules.

-

Sample Preparation:

-

Water samples can often be directly analyzed after acidification (e.g., with 0.1% formic acid) and fortification with an internal standard.

-

For more complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method can be employed.

-

-

Instrumentation: A Shimadzu LC-30AD Series HPLC coupled with a Sciex API 5500 MS or equivalent.

-

LC Conditions:

-

Column: A reverse-phase column such as a C18.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an acid additive like formic acid to improve peak shape.

-

-

MS/MS Conditions:

-

Ionization: Electrospray Ionization (ESI), typically in positive ion mode for this compound-P.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for high selectivity and sensitivity.

-

Metabolism Studies

Understanding the metabolic fate of this compound-P is essential for assessing its toxicological profile. In vivo studies, often conducted in rats, provide valuable insights.

-

Protocol Outline (based on rat metabolism studies):

-

Dosing: Radiolabeled ([¹⁴C]) this compound-P is administered to rats, typically by oral gavage.

-

Sample Collection: Urine, feces, and tissues are collected over a defined period.

-

Extraction and Analysis: Metabolites are extracted from the collected samples and identified using techniques like LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy. The primary metabolic pathway for this compound-P in rats involves glutathione conjugation followed by degradation to various metabolites.

-

Signaling Pathways and Workflows

Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This compound-P exerts its herbicidal effect by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are fatty acids with chain lengths of 20 carbons or more and are essential components of various cellular structures, including membranes and cuticular waxes. The key enzyme inhibited by this compound-P is elongase, which is part of the fatty acid elongation complex located in the endoplasmic reticulum. Inhibition of elongase disrupts the production of VLCFAs, leading to an accumulation of shorter-chain fatty acids and ultimately inhibiting cell division and plant growth.

Caption: Mode of action of this compound-P, illustrating the inhibition of the fatty acid elongase complex.

Synthetic Pathway of this compound-P

The synthesis of this compound-P is a multi-step process that can be achieved through various routes. One patented method involves the following key transformations:

Caption: A synthetic route for the preparation of this compound-P.

Metabolic Pathway of this compound-P in Rats

In rats, this compound-P undergoes extensive metabolism primarily through the glutathione conjugation pathway. This initial conjugation is followed by a series of enzymatic modifications, leading to the formation of various polar metabolites that are then excreted.

References

- 1. epa.gov [epa.gov]

- 2. This compound-P | C12H18ClNO2S | CID 13633097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]

- 4. This compound, this compound-P | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

Dimethenamid: A Technical Guide to its Molecular Structure and Nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, IUPAC nomenclature, and physicochemical properties of the herbicide Dimethenamid. It includes detailed experimental protocols for its analysis and synthesis, presented in a format tailored for researchers and scientists in relevant fields.

Molecular Structure and IUPAC Name

This compound is a selective herbicide belonging to the chloroacetamide class of compounds.[1] Its chemical structure is characterized by a chloroacetamide moiety linked to a substituted thiophene ring through a chiral secondary amine.

The International Union of Pure and Applied Chemistry (IUPAC) name for the racemic mixture of this compound is (RS)-2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide .[1][2][3] The molecule possesses a stereocenter at the 1-methylethyl group, leading to two enantiomers, (R)- and (S)-Dimethenamid. The herbicidally active enantiomer is the (S)-isomer, known as this compound-P.[4] The IUPAC name for this specific enantiomer is 2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(2S)-1-methoxypropan-2-yl]acetamide .

The molecular formula for this compound is C₁₂H₁₈ClNO₂S, and its molecular weight is 275.80 g/mol .

Below is a diagram illustrating the relationship between the core chemical structure of this compound and its IUPAC name.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its active isomer, this compound-P, is presented in the table below. These properties are crucial for understanding its environmental fate and behavior.

| Property | This compound (Racemic) | This compound-P ((S)-isomer) |

| Molecular Formula | C₁₂H₁₈ClNO₂S | C₁₂H₁₈ClNO₂S |

| Molecular Weight | 275.80 g/mol | 275.80 g/mol |

| Physical State | Tan to brown viscous liquid | Yellow to dark-brown liquid |

| Boiling Point | 127 °C at 26.7 Pa | >= 280 °C |

| Melting Point | Not clearly defined, supercooled liquid | < -50 °C |

| Density | 1.187 g/cm³ at 25 °C | 1.195 g/cm³ at 25 °C |

| Vapor Pressure | 36.7 mPa at 25 °C | 1.8 x 10⁻⁵ mmHg |

| Water Solubility | 1174 mg/L at 25 °C | 1449 mg/L at 25 °C |

| Log Kow (Octanol-Water Partition Coefficient) | 2.15 | 1.89 |

Experimental Protocols

Analytical Method for this compound-P in Agricultural Commodities

This section details a gas chromatography with electron capture detection (GC-ECD) method for the quantification of this compound-P in various raw agricultural commodities (RAC).

Workflow Diagram:

References

Discovery and developmental history of Dimethenamid herbicide

An In-depth Technical Guide to the Discovery and Developmental History of Dimethenamid Herbicide

Introduction

This compound is a selective, pre-emergent herbicide belonging to the chloroacetamide chemical family. It is valued for its broad-spectrum control of annual grasses and small-seeded broadleaf weeds in a variety of crops. This technical guide provides a comprehensive overview of the discovery, developmental history, chemical synthesis, mode of action, and biological efficacy of this compound, with a particular focus on its more active isomer, this compound-P.

Discovery and Developmental History

This compound was originally developed by Syngenta and later commercialized by BASF. The initial patent for this compound was filed in 1982.[1] The first registration of this compound in the United States occurred in 1993.[2] This initial formulation was a racemic mixture of the R and S isomers in a 50:50 ratio.[2]

Subsequent research revealed that the S-isomer is the more biologically active enantiomer.[2] This discovery led to the development of this compound-P, an enriched formulation containing a 90:10 ratio of the S-isomer to the R-isomer.[2] this compound-P was first registered in the United States in 1999 and offers the advantage of providing the same level of weed control as the original formulation but at a lower application rate.

This compound and this compound-P are registered for use on a wide range of agricultural crops, including corn, soybeans, peanuts, grain sorghum, and dry beans. They are also used in non-agricultural settings such as landscape and grounds maintenance, turfgrass, and ornamental production.

Chemical Synthesis

The chemical name for this compound is 2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide. The synthesis of this compound, and specifically the more active S-isomer (this compound-P), has been approached through several patented routes.

Two primary chemical synthesis routes for this compound-P have been detailed:

-

Route 1: This route starts with (R)-lactic acid isobutyl ester. This is reacted with p-nitrobenzene sulfonyl chloride, followed by a reaction with 2,4-dimethyl-3-aminothiophene. The subsequent intermediate is reduced with lithium aluminum hydride and then reacted with chloroacetyl chloride, followed by etherification to yield this compound-P. However, this method is not ideal for large-scale production due to the high cost of starting materials and the use of hazardous reagents like lithium aluminum hydride.

-

Route 2: This route begins with L-alanine, which is reduced to L-alaninol. Methylation with dimethyl sulfate produces (S)-1-methoxy-2-propylamine. This key intermediate is then condensed with 2,4-dimethyl-3-hydroxythiophene and subsequently reacted with chloroacetyl chloride to produce this compound-P.

Below is a DOT script visualizing the second, more commercially viable, synthetic pathway for this compound-P.

Caption: Chemical Synthesis Pathway for this compound-P.

Mode of Action

This compound is classified as a Group 15 herbicide (WSSA) or a Group K3 herbicide (HRAC). Its primary mode of action is the inhibition of very long-chain fatty acid (VLCFA) synthesis. VLCFAs are essential components of plant cell membranes and are crucial for cell division and growth.

The herbicidal action of this compound occurs during seed germination. It is absorbed by the emerging shoots (coleoptiles) of grasses and the roots and shoots of broadleaf weeds. By inhibiting VLCFA synthesis, this compound disrupts cell division and elongation, which prevents the weed seedlings from emerging from the soil. This pre-emergent activity is critical as it eliminates weed competition with crops at the earliest stages of growth.

The following DOT script illustrates the mode of action of this compound.

Caption: Mode of Action of this compound-P.

Structure-Activity Relationship (SAR)

The development of this compound-P is a classic example of the importance of stereochemistry in pesticide activity. This compound has two chiral elements, leading to four possible stereoisomers. The key chiral center is on the 2-methoxy-1-methylethyl group attached to the amide nitrogen.

Initial studies and commercialization focused on the racemic mixture of the (S)- and (R)-enantiomers. However, further research demonstrated that the herbicidal activity resides almost exclusively in the (S)-enantiomer. This finding was significant as it allowed for the development of this compound-P, which contains a higher concentration of the active S-isomer. The practical benefit of this is a reduction in the amount of active ingredient released into the environment while maintaining or enhancing herbicidal efficacy.

Quantitative Data: Efficacy of this compound-P

Numerous field trials have been conducted to evaluate the efficacy of this compound-P for weed control in various crops. The following table summarizes data from selected studies, demonstrating the effectiveness of this compound-P at different application rates.

| Crop | Target Weed(s) | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Reference |

| Maize | Echinochloa colona, Cyperus rotundus, Commelina benghalensis | 670 | 82.54 - 93.09 | |

| Maize | Mixed annual grasses and broadleaf weeds | 425 + 500 (with Pendimethalin) | 78 - 100 | |

| Maize | Mixed annual grasses and broadleaf weeds | 850 + 1000 (with Pendimethalin) | 91 - 100 | |

| Green Beans | Amaranthus powellii | 680 | 97.2 | |

| Green Beans | Fumaria spp. | 1350 | 70.0 | |

| Sweet Corn | Digitaria ciliaris | 900 | 88.9 |

Note: a.i./ha = active ingredient per hectare. Efficacy can vary based on soil type, environmental conditions, and weed pressure.

Experimental Protocols

The evaluation of a herbicide like this compound involves a series of standardized experimental protocols, from laboratory bioassays to large-scale field trials.

Laboratory Bioassay for Herbicide Efficacy

-

Objective: To determine the intrinsic activity of the herbicide on target weed species under controlled conditions.

-

Methodology:

-

Weed seeds are surface-sterilized and placed in petri dishes containing a growth medium (e.g., agar or filter paper).

-

A range of this compound-P concentrations are applied to the growth medium.

-

The petri dishes are incubated in a growth chamber with controlled light, temperature, and humidity.

-

After a set period (e.g., 7-14 days), the germination percentage, root length, and shoot length of the seedlings are measured.

-

The data is used to calculate the GR50 (the concentration required to inhibit growth by 50%) for each weed species.

-

Field Trial for Weed Control Efficacy and Crop Safety

-

Objective: To evaluate the performance of the herbicide under real-world agricultural conditions.

-

Methodology:

-

Site Selection: A field with a known history of target weed infestation is selected. The soil type and organic matter content are characterized.

-

Experimental Design: A randomized complete block design is typically used with multiple replications (usually 3-4) for each treatment.

-

Treatments: Treatments include an untreated control, this compound-P at various application rates (e.g., 0.5x, 1x, and 2x the proposed label rate), and often a commercial standard herbicide for comparison.

-

Application: The herbicide is applied using a calibrated sprayer to ensure accurate and uniform application. For pre-emergent herbicides like this compound-P, application occurs after planting but before crop and weed emergence.

-

Data Collection:

-

Weed Control: Weed density and biomass are assessed at specific intervals after application (e.g., 2, 4, and 8 weeks). This is often done by counting weeds in randomly placed quadrats within each plot.

-

Crop Injury (Phytotoxicity): The crop is visually assessed for any signs of injury, such as stunting, chlorosis, or necrosis, using a standardized rating scale (e.g., 0-100%, where 0 is no injury and 100 is crop death).

-

Yield: At the end of the growing season, the crop is harvested from the center of each plot to determine the yield.

-

-

Statistical Analysis: The collected data is subjected to analysis of variance (ANOVA) to determine if there are significant differences between the treatments.

-

The following DOT script provides a generalized workflow for a herbicide efficacy field trial.

Caption: Generalized Workflow for a Herbicide Efficacy Field Trial.

Conclusion

The development of this compound and its subsequent refinement into this compound-P represents a significant advancement in weed management technology. Through a detailed understanding of its chemical synthesis, mode of action, and structure-activity relationships, researchers were able to produce a more efficient and environmentally conscious herbicide. The extensive field testing and clear experimental protocols have established this compound-P as a reliable tool for pre-emergent weed control in a wide array of agricultural and non-agricultural systems, helping to ensure crop yields and maintain landscape aesthetics.

References

Metabolic Pathways of Dimethenamid in Target Weed Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethenamid, a member of the chloroacetamide herbicide family, is widely utilized for the pre-emergence control of annual grasses and small-seeded broadleaf weeds in various crops. Its efficacy relies on the inhibition of very-long-chain fatty acid synthesis, ultimately leading to the disruption of cell division and plant death. However, the emergence of herbicide-resistant weed biotypes poses a significant challenge to sustainable agriculture. Understanding the metabolic pathways of this compound in target weed species is crucial for developing effective resistance management strategies and for the discovery of new herbicidal compounds. This technical guide provides a comprehensive overview of the current knowledge on this compound metabolism in key weed species, with a focus on quantitative data, experimental protocols, and the enzymatic systems involved.

Core Metabolic Pathways

The detoxification of this compound in plants primarily proceeds through a three-phase metabolic pathway, a common mechanism for xenobiotic detoxification.

-

Phase I: Modification. The initial phase involves the modification of the this compound molecule, often through oxidation, reduction, or hydrolysis. Cytochrome P450 monooxygenases (CYPs) are key enzymes in this phase, introducing functional groups that increase the molecule's reactivity and water solubility. While direct evidence for CYP-mediated oxidation of this compound in many weed species is limited, it is a well-established pathway for other chloroacetamide herbicides and is implicated in the metabolism of this compound in some resistant weed populations.

-

Phase II: Conjugation. In this pivotal detoxification step, the modified (or parent) this compound molecule is conjugated with endogenous molecules, most notably glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This conjugation significantly increases the water solubility of the herbicide and renders it non-phytotoxic. The resulting glutathione conjugate is the primary metabolite of this compound found in many plant species.

-

Phase III: Sequestration. The final phase involves the transport and sequestration of the conjugated metabolites into the vacuole or cell wall, effectively removing them from the cytoplasm and preventing any potential interference with cellular processes. This transport is typically mediated by ATP-binding cassette (ABC) transporters.

Metabolic Pathways in Key Target Weed Species

While detailed quantitative data on this compound metabolism is not available for all target weed species, studies on closely related chloroacetamide herbicides and resistant populations provide significant insights.

Amaranthus tuberculatus (Common Waterhemp)

Waterhemp has emerged as a model species for studying metabolic herbicide resistance. While direct quantitative metabolism studies on this compound in this species are limited, extensive research on the closely related chloroacetamide herbicide, S-metolachlor, provides a strong basis for understanding this compound detoxification.[1][2][3] Resistant waterhemp populations have been shown to exhibit enhanced metabolism of S-metolachlor, a mechanism that also confers reduced sensitivity to this compound-P.[3] This enhanced metabolism is attributed to the increased activity of both GSTs and CYPs.[1]

Quantitative Data on S-metolachlor Metabolism in Amaranthus tuberculatus

| Population | Herbicide | Time for 90% Dissipation (DT90) (hours) | Primary Metabolic Pathway | Reference |

| Resistant (CHR, SIR) | S-metolachlor | < 3.2 | GST conjugation & CYP oxidation | |

| Sensitive (WUS) | S-metolachlor | > 6.0 | GST conjugation | |

| Tolerant Crop (Corn) | S-metolachlor | < 3.2 | GST conjugation |

Setaria faberi (Giant Foxtail)

Research has demonstrated the presence of multiple glutathione S-transferase isoenzymes in Setaria faberi that are capable of detoxifying chloroacetamide herbicides. This indicates that GST-mediated conjugation is a primary metabolic pathway for this compound in this species. Although specific kinetic data for this compound are not available, the characterization of these enzymes with other chloroacetanilides like metolachlor and alachlor confirms their role in herbicide detoxification. The levels of these GSTs were found to be lower than in tolerant maize, which may contribute to the susceptibility of giant foxtail to these herbicides.

GST Isoenzymes Identified in Setaria faberi and their Activity Towards Chloroacetanilides

| Isoenzyme | Substrate | Reference |

| SfaGST1 | Metolachlor, Alachlor | |

| SfaGST2 | Metolachlor, Alachlor | |

| SfaGST3 | Metolachlor, Alachlor | |

| SfaGST4 | Metolachlor, Alachlor |

Echinochloa crus-galli (Barnyardgrass)

Metabolic resistance to various herbicides, particularly those targeting acetolactate synthase (ALS) and acetyl-CoA carboxylase (ACCase), has been well-documented in Echinochloa crus-galli and is often attributed to enhanced cytochrome P450 activity. While direct evidence for P450-mediated metabolism of this compound in this species is lacking, the known versatility of P450 enzymes in metabolizing a wide range of xenobiotics suggests that this is a likely pathway. It is plausible that P450s contribute to the detoxification of this compound through oxidative modifications prior to subsequent conjugation reactions.

Chenopodium album (Common Lambsquarters)

There is a notable lack of specific research on the metabolic pathways of this compound in Chenopodium album. Based on general plant detoxification mechanisms, it is hypothesized that metabolism in this species would also involve an initial modification step, likely mediated by CYPs, followed by conjugation with glutathione or glucose. Further research is required to elucidate the specific enzymes and metabolites involved in this compound detoxification in this common weed.

Visualizing the Metabolic Pathways and Experimental Workflows

Experimental Protocols

Detailed protocols for studying herbicide metabolism are essential for obtaining reliable and comparable data. The following sections outline key experimental methodologies.

Herbicide Metabolism Study using Radiolabeled Compounds

This protocol provides a general framework for investigating the rate and pathway of this compound metabolism in weed species.

1. Plant Material and Growth Conditions:

-

Grow susceptible and resistant weed biotypes from seed in a controlled environment (growth chamber or greenhouse).

-

Use a consistent soil or soilless media and maintain uniform conditions for temperature, light, and humidity.

-

Plants are typically treated at the 2-4 leaf stage.

2. Herbicide Treatment:

-

Synthesize or procure radiolabeled this compound, typically with ¹⁴C.

-

Apply a known concentration of [¹⁴C]-dimethenamid to the leaves or roots of the plants. For leaf application, a micro-syringe is used to apply small droplets. For root application, the herbicide is added to the hydroponic solution.

3. Time-Course Sampling:

-

Harvest whole plants or specific tissues (leaves, stems, roots) at various time points after treatment (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

-

Immediately freeze the samples in liquid nitrogen to quench metabolic activity and store at -80°C until extraction.

4. Metabolite Extraction:

-

Homogenize the frozen plant tissue in a suitable extraction solvent, commonly an acetonitrile:water mixture (e.g., 80:20, v/v).

-

Centrifuge the homogenate to pellet plant debris.

-

Collect the supernatant containing the parent herbicide and its metabolites.

-

The remaining plant material can be combusted in a biological oxidizer to determine the amount of non-extractable (bound) radioactivity.

5. Metabolite Analysis and Quantification:

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector and a Mass Spectrometer (LC-MS/MS).

-

The HPLC separates the parent this compound from its metabolites based on their polarity.

-

The radiodetector quantifies the amount of radioactivity in each peak, allowing for the determination of the relative abundance of the parent compound and each metabolite.

-

The MS/MS provides structural information for the identification of the metabolites.

-

Calculate the percentage of the applied radioactivity corresponding to the parent compound and each metabolite at each time point.

-

Determine the metabolic rate (e.g., half-life or DT90) by plotting the disappearance of the parent compound over time.

In Vitro Enzyme Assays

Enzyme assays are performed to determine the activity of specific detoxification enzymes, such as GSTs and CYPs.

1. Enzyme Extraction:

-

Glutathione S-Transferases (GSTs): Homogenize fresh plant tissue in an extraction buffer (e.g., Tris-HCl) and centrifuge to obtain a crude enzyme extract (cytosolic fraction).

-

Cytochrome P450s (CYPs): Perform differential centrifugation of the homogenate to isolate the microsomal fraction, which is enriched in CYPs.

2. GST Activity Assay:

-

The assay measures the rate of conjugation of a model substrate (e.g., 1-chloro-2,4-dinitrobenzene, CDNB) or this compound with glutathione.

-

The reaction mixture contains the enzyme extract, GSH, and the substrate.

-

The formation of the glutathione conjugate is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength.

-

Enzyme activity is typically expressed as nmol of conjugate formed per minute per mg of protein.

3. CYP Activity Assay:

-

Assaying CYP activity is more complex and often involves incubating the microsomal fraction with the herbicide and NADPH (a required cofactor).

-

The reaction is stopped, and the metabolites are extracted and analyzed by LC-MS/MS to determine the rate of metabolite formation.

-

The involvement of CYPs can be confirmed by using specific CYP inhibitors, such as malathion or piperonyl butoxide, which should reduce the rate of metabolism.

Conclusion

The metabolism of this compound in target weed species is a complex process primarily involving glutathione S-transferases and, in some cases, cytochrome P450 monooxygenases. Enhanced metabolism through these enzymatic systems is a key mechanism of resistance in problematic weeds like Amaranthus tuberculatus. A thorough understanding of these metabolic pathways, supported by robust quantitative data and standardized experimental protocols, is essential for the development of sustainable weed management strategies. Future research should focus on generating specific quantitative data for this compound metabolism in a wider range of weed species and on identifying the specific GST and CYP isozymes involved in conferring resistance. This knowledge will be invaluable for the design of novel herbicides that can overcome metabolic resistance and for the development of effective integrated weed management programs.

References

The Environmental Journey of Dimethenamid: A Technical Guide to its Fate and Dissipation in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Dimethenamid, a selective chloroacetamide herbicide, is widely utilized for the control of annual grasses and broadleaf weeds in a variety of agricultural crops. Understanding its environmental fate and dissipation is paramount for assessing its ecological impact and ensuring its safe use. This technical guide provides an in-depth analysis of the behavior of this compound in soil and aquatic environments, summarizing key quantitative data, detailing experimental methodologies, and visualizing its transformation pathways.

Physicochemical Properties and Environmental Mobility

This compound is a chiral molecule, with the herbicidal activity primarily attributed to the S-isomer, known as this compound-P.[1][2][3] It is characterized by high water solubility and low volatility, suggesting that volatilization is not a significant dissipation pathway.[1][4] The mobility of this compound in soil is governed by its sorption characteristics, which are influenced by soil properties.

Table 1: Key Physicochemical and Environmental Fate Properties of this compound

| Parameter | Value | Interpretation | References |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 90 - 474 mL/g | Mobile to Moderately Mobile | |

| 37.66 - 138.24 | Low sorption in Brazilian soils | ||

| 105 - 396 mL/g | Strongly sorbed to soil particles | ||

| Aerobic Soil Half-Life (DT50) | 7 - 41 days | Moderately Persistent | |

| 13 days (Typical Lab at 20°C) | Non-persistent | ||

| 10 - 20 days (Field studies) | Non-persistent | ||

| 29 - 69 days | Moderately Persistent | ||

| Anaerobic Soil Half-Life (DT50) | 54 days | More persistent under anaerobic conditions | |

| 13 - 14 days (in flooded soil microcosms) | Degradation occurs under anaerobic conditions | ||

| Water Solubility | 1174 mg/L | Highly Soluble | |

| Aqueous Photolysis Half-Life | 51 days | Persistent to aqueous photolysis | |

| Hydrolysis | Stable at pH 5, 7, and 9 | Stable to hydrolysis |

Dissipation in the Soil Environment

The primary route of this compound dissipation in the terrestrial environment is through microbial degradation under aerobic conditions. The rate of degradation is influenced by soil properties such as organic matter content, texture, and pH.

Aerobic Degradation

Under aerobic conditions, this compound is moderately persistent, with reported half-lives (DT50) ranging from 7 to 41 days. The major degradation pathway involves the formation of two primary metabolites: this compound oxanilic acid (oxalamide) and this compound ethanesulfonic acid (sulfonate). These metabolites are considered residues of toxicological concern in drinking water.

References

Toxicological profile of Dimethenamid and its metabolites

An In-depth Technical Guide on the Toxicological Profile of Dimethenamid and its Metabolites

Executive Summary

This compound is a chloroacetamide herbicide used for the control of annual grasses and broadleaf weeds. It exists as a racemic mixture of S and R-enantiomers. The herbicidal activity is primarily associated with the S-enantiomer, known as this compound-P. This document provides a comprehensive toxicological profile of this compound and its principal metabolites, synthesizing data from a range of non-clinical studies. The primary target organ for this compound toxicity is the liver, with effects such as increased liver weight and hepatocellular hypertrophy observed across multiple species. The toxicological profiles of racemic this compound and this compound-P are considered equivalent. The compound is rapidly and extensively metabolized, primarily through the glutathione conjugation pathway.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption: Following oral administration in rats, this compound is well absorbed, with total absorption estimated to be between 92.8% and 94.5%.[1][2] Dermal absorption is significantly lower; in rats, the maximum absorption was 18% after an 8-hour exposure, and the rate in humans is predicted to be approximately 4%.[1]

Distribution: After absorption, this compound distributes to various tissues, with the highest concentrations initially found in the adrenals, pancreas, kidney, spleen, and liver.[1] Notably, radioactivity from labeled this compound was found to be mainly associated with erythrocytes in rats, a binding phenomenon not observed in human blood.[1] There is no evidence that this compound or its metabolites tend to accumulate in rat tissues.

Metabolism: this compound undergoes rapid and extensive metabolism in rats, with only 1-2% of the parent compound excreted unchanged. Over 40 metabolites have been detected, with about 20 being identified. The primary metabolic route is the glutathione conjugation pathway, leading to the formation of a cysteine conjugate (M25) and mercapturate (M17). Other metabolic transformations include reductive dechlorination (forming M3), oxidation (forming M4, M23), hydroxylation (M5, M11, M15), O-demethylation (M7, M12), and cyclization. Two significant metabolites found in soil and plants, the oxalamide (M23) and the sulfonate (M27), are also products of metabolism in rats.

Excretion: Excretion is rapid and occurs primarily via the bile. In bile-duct cannulated rats, biliary excretion accounted for 75-82% of the administered dose, with 8-12% excreted in urine and 2-4% in feces. At high doses (1000 mg/kg bw), a greater proportion is excreted via the kidneys, suggesting saturation of the biliary excretion pathway.

Toxicological Data

The toxicological data for this compound-P and the racemic mixture are largely comparable.

Acute Toxicity

This compound exhibits moderate acute toxicity via the oral route and low toxicity via dermal and inhalation routes. It is not an eye irritant but is a slight skin irritant and a dermal sensitizer.

| Parameter | Species | Route | Test Substance | Value (mg/kg bw or mg/L) | Reference |

| LD50 | Rat (male) | Oral | This compound-P | 429 | |

| LD50 | Rat (female) | Oral | This compound-P | 531 | |

| LD50 | Rat (male) | Oral | Racemic this compound | 371 | |

| LD50 | Rat (female) | Oral | Racemic this compound | 427 | |

| LD50 | Rabbit | Dermal | This compound-P & Racemic | > 2000 | |

| LC50 (4h) | Rat | Inhalation | This compound-P & Racemic | > 2.2 - > 5.16 | |

| Skin Irritation | Rabbit | Dermal | This compound-P & Racemic | Slightly irritating | |

| Eye Irritation | Rabbit | Ocular | This compound-P & Racemic | Not irritating | |

| Skin Sensitization | Guinea Pig | Dermal | This compound-P & Racemic | Sensitizing |

Subchronic and Chronic Toxicity & Carcinogenicity

Long-term exposure studies in mice, rats, and dogs identified the liver as the primary target organ. Effects included reduced body-weight gain and liver enlargement (hepatocellular hypertrophy). There was no evidence of carcinogenic potential in long-term studies in rats and mice.

| Study Duration | Species | Effect | NOAEL (mg/kg bw/day) | Reference |

| 12-month | Dog | Liver effects, body-weight gain | 10 (racemic) | |

| 24-month | Rat | Liver effects (bile-duct hyperplasia), body weight | 7 (racemic) | |

| 21-day | Rabbit (Dermal) | Systemic effects | 1000 (racemic) |

Genotoxicity

This compound is considered not genotoxic in vivo or in vitro. An equivocal result was noted in one of three in vitro assays for unscheduled DNA synthesis with the racemic mixture, but all other assays were negative. The key metabolites, M23 (oxalamide) and M27 (sulfonate), were also found to be non-mutagenic.

Reproductive and Developmental Toxicity

This compound is not considered a reproductive toxicant or a teratogen. Developmental effects, such as reduced fetal body weight and increased early deaths, were observed only at doses that also caused significant maternal toxicity.

| Study Type | Species | Effect | NOAEL (mg/kg bw/day) | Reference |

| Reproductive | Rat | None | 175 (racemic) | |

| Developmental | Rat | Reduced fetal body weight | 300 (this compound-P) | |

| Developmental | Rabbit | Maternal toxicity, abortions | 37.5 (maternal), 75 (developmental) |

Neurotoxicity

No evidence of specific neurotoxicity was observed in acute, short-term, or long-term studies. However, at high doses associated with general toxicity in acute and developmental studies, non-specific neurological effects such as lethargy, excessive salivation, piloerection (bristling of hair), and decreased motor activity were reported in rats.

Toxicity of Metabolites

The major soil and rat metabolites, M23 (oxalamide) and M27 (sulfonate), have been tested and show low acute toxicity. Due to insufficient specific toxicity data for these degradates, regulatory agencies often use the toxicological values of the parent compound for risk assessment.

| Parameter | Species | Test Substance | Value (mg/kg bw) | Reference |

| Acute Oral LD50 | Rat | Metabolite M23 (Oxalamide) | > 5000 | |

| Acute Oral LD50 | Rat | Metabolite M27 (Sulfonate) | > 5000 | |

| Genotoxicity (Ames & Micronucleus) | - | Metabolites M23 & M27 | Non-mutagenic |

Experimental Protocols

Representative Protocol: Acute Oral Toxicity (Modified from OECD 420)

-

Test Substance: this compound-P or Racemic this compound, diluted in 0.5% w/v methylcellulose in water.

-

Test Species: Fasted Sprague-Dawley rats (5 males, 5 females per group).

-

Administration: Single dose by oral gavage.

-

Dosage Levels: A limit test may be performed at 2000 or 5000 mg/kg bw. For dose-finding, multiple dose groups are used.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in activity, posture, respiration), and body weight changes for 14 days post-dosing.

-

Endpoint: A gross autopsy is performed on all animals at the end of the observation period. The LD50 value is calculated.

Representative Protocol: Two-Generation Reproductive Toxicity (Modified from OECD 416)

-

Test Substance: Racemic this compound administered via diet.

-

Test Species: Sprague-Dawley rats.

-

Administration: The test substance is mixed into the diet and administered continuously to male and female rats (P generation) for a pre-mating period and through mating, gestation, and lactation. The F1 offspring are then selected and administered the same diet through maturity, mating, and production of the F2 generation.

-

Dosage Levels: Multiple dose levels are used to establish a No-Observed-Adverse-Effect-Level (NOAEL).

-

Observations: Endpoints include effects on adult body weight, food consumption, mating performance, fertility, length of gestation, litter size, pup viability, and pup weight. Gross and microscopic pathology are performed on P and F1 adults.

-

Endpoint: The NOAEL for reproductive function and parental/offspring toxicity is determined.

Representative Protocol: Bacterial Reverse Mutation Test (Ames Test, Modified from OECD 471)

-

Test Substance: this compound or its metabolites (e.g., M23, M27).

-

Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), with and without an exogenous metabolic activation system (S9 mix from rat liver).

-

Administration: The test substance is incubated with the bacterial strains on a minimal agar medium.

-

Dosage Levels: A wide range of concentrations is tested in triplicate.

-

Observations: After incubation (typically 48-72 hours), the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted.

-

Endpoint: A substance is considered mutagenic if it causes a dose-dependent, reproducible increase in the number of revertant colonies compared to the solvent control.

Visualizations

Metabolic Pathway of this compound

Caption: Simplified metabolic pathway of this compound in rats.

Experimental Workflow: Acute Oral Toxicity Study

Caption: General workflow for an acute oral toxicity study.

Experimental Workflow: Ames Test

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Dimethenamid in Soil Samples

FOR IMMEDIATE RELEASE

These application notes provide detailed protocols for the quantitative analysis of the herbicide Dimethenamid and its active enantiomer, this compound-P, in soil matrices. The methodologies outlined are intended for use by researchers, scientists, and professionals in drug development and environmental monitoring. Two primary analytical techniques are presented: a highly sensitive and specific method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and a robust and widely accessible method using Gas Chromatography with an Electron Capture Detector (GC-ECD).

Introduction

This compound is a chloroacetamide herbicide used for the control of annual grasses and broadleaf weeds in various crops.[1] Its presence and persistence in soil are of environmental interest, necessitating reliable and sensitive analytical methods for its detection and quantification. These protocols provide comprehensive guidance on sample preparation, extraction, cleanup, and instrumental analysis for accurate determination of this compound residues in soil.

Method 1: Analysis of this compound-P in Soil by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by LC-MS/MS for highly selective and sensitive quantification of this compound-P.

Experimental Protocol

1. Sample Preparation and Extraction (QuEChERS)

-

Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris. Homogenize the sieved soil thoroughly.

-

Hydration: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. Add 10 mL of deionized water and vortex for 1 minute to hydrate the soil. Let it stand for 30 minutes.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE cleanup tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.

-

Vortex for 30 seconds to disperse the sorbent.

-

Centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Instrumental Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

Method 2: Analysis of this compound in Soil by Gas Chromatography with Electron Capture Detection (GC-ECD)

This method provides a reliable and cost-effective approach for the determination of this compound in soil samples. It involves a solvent extraction followed by a Florisil® solid-phase extraction (SPE) cleanup.

Experimental Protocol

1. Sample Preparation and Extraction

-

Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh.

-

Extraction:

-

Weigh 25 g of the homogenized soil into a 250 mL Erlenmeyer flask.

-

Add 50 mL of a methanol-water (2:1, v/v) solution.

-

Shake on a mechanical shaker for 30 minutes.

-

Filter the extract through a Büchner funnel with a Whatman No. 1 filter paper.

-

Transfer the filtrate to a separatory funnel and add 50 mL of hexane.

-

Shake vigorously for 1 minute and allow the layers to separate.

-

Collect the upper hexane layer. Repeat the hexane extraction on the aqueous layer and combine the hexane extracts.

-

2. Florisil® Solid-Phase Extraction (SPE) Cleanup

-

Column Preparation: Add 10 g of activated Florisil® to an SPE cartridge.

-

Conditioning: Pre-rinse the cartridge with 20 mL of hexane.

-

Sample Loading: Load the combined hexane extract onto the Florisil® cartridge.

-

Elution: Elute the cartridge with 50 mL of a hexane:acetone (9:1, v/v) mixture.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-ECD Instrumental Analysis

-

GC System: A gas chromatograph equipped with an Electron Capture Detector (ECD).

-

Column: A capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp 1: 20°C/min to 180°C.

-

Ramp 2: 5°C/min to 260°C, hold for 5 minutes.

-

-

Detector Temperature: 300°C.

-

Carrier Gas: Nitrogen or Helium at a constant flow.

-

Injection Volume: 1 µL, splitless.

Quantitative Data Summary

The following tables summarize the expected quantitative performance data for the described methods. This data is compiled from various studies on pesticide analysis in relevant matrices.[2][3]

Table 1: LC-MS/MS Method Performance for this compound-P in Soil

| Parameter | Expected Value |

| Linearity (R²) | ≥ 0.99 |

| Recovery | 70 - 120% |

| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg |

| Limit of Detection (LOD) | 0.003 - 0.015 mg/kg |

| Relative Standard Deviation (RSD) | < 20% |

Table 2: GC-ECD Method Performance for this compound in Soil

| Parameter | Expected Value |

| Linearity (R²) | ≥ 0.99 |

| Recovery | 69 - 103%[2] |

| Practical Quantification Limit (PQL) | 0.003 - 0.01 mg/kg[2] |

| Instrument Detection Limit (IDL) | ~0.007 µg/mL |

| Relative Standard Deviation (RSD) | < 20% |

Visualizations

Caption: LC-MS/MS workflow for this compound.

Caption: GC-ECD workflow for this compound.

References

Application Note: Quantification of Dimethenamid using Gas Chromatography-Mass Spectrometry

Abstract

This application note details a robust and sensitive method for the quantification of the herbicide Dimethenamid in various sample matrices using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The described protocol is intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methodology encompasses sample preparation using the widely adopted QuEChERS procedure, followed by GC-MS analysis in Selected Ion Monitoring (SIM) mode for enhanced selectivity and sensitivity. This document provides a comprehensive experimental protocol, data presentation in a structured table, and a visual workflow diagram.

Introduction

This compound is a selective chloroacetamide herbicide used to control annual grasses and broadleaf weeds in a variety of crops. Its presence in environmental and food samples is a subject of regulatory monitoring due to potential health concerns. Consequently, a reliable and validated analytical method for its quantification is essential. Gas chromatography-mass spectrometry (GC-MS) is a preferred technique for pesticide analysis due to its high selectivity, sensitivity, and ability to provide structural confirmation.[1] This protocol outlines a complete workflow for the determination of this compound, from sample extraction to final quantification.

Experimental Protocol

Materials and Reagents

-

This compound analytical standard (PESTANAL® or equivalent)

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (use with caution as it may retain planar pesticides)[2]

-

Helium (carrier gas), ultra-high purity

-

Internal Standard (e.g., Terbuthylazine-d5 or Phenanthrene-d10)[3]

-

Milli-Q or equivalent purified water

Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. Store at 4°C.

-

Intermediate Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with acetonitrile.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate standard solution with acetonitrile to achieve concentrations ranging from 1 to 200 µg/kg (or as required for the specific application). It is recommended to prepare matrix-matched standards by spiking blank sample extracts to compensate for matrix effects.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from food and environmental samples.

-

Homogenization: Homogenize a representative 10-15 g sample (e.g., fruit, vegetable, or soil). For water samples, a direct extraction or solid-phase extraction (SPE) may be more appropriate.

-

Extraction:

-

Place 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate for the EN 15662 method).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18. The choice of sorbents may need optimization depending on the sample matrix.

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Final Extract: Transfer the cleaned supernatant into a GC vial for analysis. An internal standard should be added at this stage.

GC-MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument.

| Parameter | Condition |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Injector | Split/splitless inlet, operated in splitless mode. Injection volume: 1 µL. |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |

| Column | HP-5ms Ultra Inert (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Oven Program | Initial temperature 70°C, hold for 2 min, ramp at 25°C/min to 150°C, then ramp at 10°C/min to 280°C, hold for 5 min. |

| Transfer Line Temp. | 280 °C |